molecular formula C13H27Cl2FN2 B1531791 1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride CAS No. 2098110-85-9

1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride

Cat. No. B1531791
M. Wt: 301.3 g/mol
InChI Key: VLUPYKYXKZENSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Fluoro-4-methylcyclohexyl)methylpiperidin-4-amine dihydrochloride, also known as FMCP, is an organic compound derived from the amino acid piperidine. This compound has been studied for its potential uses in scientific research and lab experiments, and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Parkinson's Disease Research

A study explored the development of parkinsonism in individuals after using an illicit drug, highlighting the neurotoxic effects of certain chemical compounds on the substantia nigra, a region of the brain affected in Parkinson's disease (Langston, Ballard, Tetrud, & Irwin, 1983). This research underscores the importance of understanding the neurotoxic potential of synthetic compounds and their implications for neurological health.

Carcinogenic Risk from Dietary Intake

Another area of interest is the investigation into the presence of carcinogenic heterocyclic amines (HCAs) in the urine of individuals consuming a normal diet, versus those receiving parenteral alimentation. The study identifies the continuous exposure of humans to carcinogenic HCAs through food, suggesting a potential health risk from dietary sources (Ushiyama et al., 1991). This research highlights the significance of monitoring and understanding the metabolic and health impacts of HCAs, which could be relevant when considering the metabolic pathways of various chemical compounds, including "1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride".

Drug Metabolism and Disposition

The disposition and metabolism of novel compounds are crucial areas of pharmacological research. A study on the orexin 1 and 2 receptor antagonist SB-649868 provides insights into the drug's metabolism, elimination, and principal circulating components in plasma, which are essential considerations for the development and application of new therapeutic agents (Renzulli et al., 2011). Understanding the metabolic pathways and pharmacokinetic profiles of compounds like "1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride" could be critical for their application in scientific research and therapeutic development.

properties

IUPAC Name

1-[(1-fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25FN2.2ClH/c1-11-2-6-13(14,7-3-11)10-16-8-4-12(15)5-9-16;;/h11-12H,2-10,15H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUPYKYXKZENSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(CN2CCC(CC2)N)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride
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1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride
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1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride
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1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride
Reactant of Route 6
1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.